2-(Pyridin-4-yl)-1-(pyrimidin-2-yl)ethan-1-amine
Description
Properties
Molecular Formula |
C11H12N4 |
|---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
2-pyridin-4-yl-1-pyrimidin-2-ylethanamine |
InChI |
InChI=1S/C11H12N4/c12-10(11-14-4-1-5-15-11)8-9-2-6-13-7-3-9/h1-7,10H,8,12H2 |
InChI Key |
MCNSZYYZIQDCLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)C(CC2=CC=NC=C2)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The synthesis of this compound typically involves the formation of a carbon–carbon or carbon–nitrogen bond linking the pyridine and pyrimidine moieties via an ethanamine side chain. The key synthetic approaches include:
Reductive amination of pyrimidine-2-carboxaldehyde with 4-aminomethylpyridine
This method involves preparing the pyrimidine-2-carboxaldehyde intermediate, which is then reacted with 4-aminomethylpyridine under reductive amination conditions (e.g., sodium triacetoxyborohydride or sodium cyanoborohydride) to afford the target ethanamine derivative.Nucleophilic substitution on halogenated pyrimidines
A 2-halopyrimidine (often 2-chloropyrimidine) is reacted with 2-(pyridin-4-yl)ethan-1-amine or its protected derivatives under basic conditions, typically in polar aprotic solvents like DMF or DMSO, to form the desired product.Condensation followed by reduction
Condensation of 2-aminopyrimidine with 4-pyridinecarboxaldehyde to form an imine intermediate, which is subsequently reduced to the ethanamine.
These methods are supported by analogous syntheses reported for related heterocyclic ethanamine compounds, such as 1-(1-(pyrimidin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine, which utilize condensation of aminopyrimidines with halogenated heterocycles under basic or catalytic conditions.
Reaction Conditions and Optimization
Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethanol, or mixtures thereof are commonly used due to their ability to dissolve polar heterocycles and promote nucleophilic substitution or reductive amination.
Bases: Cesium carbonate, potassium carbonate, or triethylamine can be employed to deprotonate amines and facilitate nucleophilic attack on halogenated pyrimidines.
Catalysts: Copper(I) salts (e.g., CuBr) or palladium catalysts may be used in cross-coupling reactions to improve yields and selectivity.
Temperature: Reactions are typically conducted at elevated temperatures (35–100 °C) to drive the substitution or reductive amination to completion.
Time: Reaction times range from a few hours to several days depending on the method and scale.
Detailed Synthetic Procedures and Examples
Purification and Characterization
Purification: Column chromatography using silica gel with ethyl acetate/hexane gradients or recrystallization from ethanol/water mixtures is effective to isolate pure product.
-
- NMR Spectroscopy (1H and 13C): Confirms the presence of ethanamine protons and heterocyclic aromatic protons.
- Mass Spectrometry (HRMS, ESI): Confirms molecular weight.
- IR Spectroscopy: N-H stretching bands around 3300 cm⁻¹.
- X-ray Crystallography: Recommended for unambiguous structural confirmation, especially to verify substitution patterns on the pyrimidine and pyridine rings.
Research Discoveries and Advances
Microwave-Assisted Synthesis: Recent studies demonstrate that microwave irradiation can accelerate reductive amination and nucleophilic substitution reactions, improving yields and reducing reaction times.
Green Chemistry Approaches: Use of solvent recycling, milder bases, and catalytic systems (e.g., copper or palladium catalysis) have been explored to enhance sustainability and reduce waste in the preparation of related heterocyclic ethanamines.
Structure-Activity Relationship (SAR) Studies: Modifications on the pyridine or pyrimidine rings via substitution at various positions have been systematically studied to optimize biological activity, guiding synthetic modifications of the ethanamine linker.
Summary Table of Preparation Methods
| Method | Key Reagents | Solvent | Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Reductive Amination | 2-Pyrimidinecarboxaldehyde + 4-aminomethylpyridine + NaBH(OAc)3 | DCM, MeOH | rt to 40 °C, 12–24 h | 50–80% | Mild conditions, straightforward | Sensitive to moisture, possible side reactions |
| Nucleophilic Aromatic Substitution | 2-Chloropyrimidine + 2-(pyridin-4-yl)ethan-1-amine + Cs2CO3 | DMF | 80 °C, 12–24 h | 40–70% | Direct coupling, scalable | Requires high temperature, possible low selectivity |
| Condensation + Reduction | 2-Aminopyrimidine + 4-pyridinecarboxaldehyde + NaBH4 | Ethanol | Reflux, then reduction | 60–75% | Simple reagents, accessible | Purification needed due to side products |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrimidine ring undergoes nucleophilic substitution at the 2-position due to electron withdrawal from adjacent nitrogen atoms. Key examples include:
-
The ethylamine side chain facilitates regioselective substitutions, as seen in the synthesis of kinase inhibitors via reductive amination with aromatic aldehydes (e.g., 3-fluorophenylpropylamine) .
Reductive Amination
The primary amine participates in reductive amination to form secondary or tertiary amines, critical for modifying pharmacokinetic properties:
Example Reaction:
Coordination Chemistry
The pyridine and pyrimidine nitrogen atoms act as ligands in metal complexes, influencing catalytic or biological activity:
-
Structural studies reveal bidentate binding modes in enzyme-inhibitor complexes (e.g., nNOS inhibition) .
Acylation and Sulfonylation
The amine group undergoes acylation to improve metabolic stability:
Reaction Protocol:
-
React with acetyl chloride (DIPEA, DCM, 0°C).
-
Purify via column chromatography (hexane:EtOAc = 3:1).
Cyclization Reactions
Intramolecular cyclization forms fused heterocycles under acidic or basic conditions:
Example:
Oxidation and Reduction
-
Oxidation: Pyridine N-oxidation with mCPBA forms reactive intermediates for further functionalization .
-
Reduction: Azide intermediates (from Mitsunobu reactions) are reduced to amines using .
Biological Activity-Driven Modifications
Derivatives are optimized for target engagement:
-
CDK4/6 inhibitors: 4-Thiazol--(pyridin-2-yl)pyrimidin-2-amine derivatives achieve sub-nanomolar potency .
Key Data Table: Representative Derivatives and Activities
Scientific Research Applications
2-(Pyridin-4-yl)-1-(pyrimidin-2-yl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or receptor ligand.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as electronic or photonic materials.
Mechanism of Action
The mechanism of action of 2-(Pyridin-4-yl)-1-(pyrimidin-2-yl)ethan-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with 2-(Pyridin-4-yl)-1-(pyrimidin-2-yl)ethan-1-amine, differing in substituent positions, functional groups, or heterocyclic components. Key distinctions are outlined below:
Pyrimidine-Substituted Ethylamines
Key Observations :
- Substituent Position : The pyrimidine ring’s position (e.g., 2 vs. 4 vs. 5) affects electronic distribution and steric interactions. Pyrimidin-2-yl derivatives are often used in kinase inhibitors due to their planar geometry .
- Salt Forms : Hydrochloride salts (e.g., 2-(Pyrimidin-2-yl)ethan-1-amine dihydrochloride) improve aqueous solubility, critical for in vivo applications .
Pyridine-Substituted Ethylamines
Key Observations :
- Electron-Withdrawing Groups : Trifluoromethyl (CF₃) substitution on pyridine increases metabolic stability and membrane permeability .
- Aromatic Extensions : Adding a phenyl ring (e.g., 1-[4-(Pyridin-4-yl)phenyl]ethan-1-amine) extends conjugation, useful in optoelectronic materials .
Multi-Heterocyclic Amines
Data Table: Comparative Analysis of Key Compounds
*Calculated based on molecular formula C₁₁H₁₂N₄.
Research Implications
The structural diversity of pyridine- and pyrimidine-containing ethylamines highlights their versatility in drug discovery. Future studies should prioritize:
Biological Activity
Introduction
2-(Pyridin-4-yl)-1-(pyrimidin-2-yl)ethan-1-amine, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity, particularly in the context of cancer treatment and antimicrobial properties. This article delves into the synthesis, biological activity, and potential therapeutic applications of this compound, drawing on diverse research findings.
Synthesis
The synthesis of this compound involves several key steps:
- Starting Materials : The synthesis begins with pyridine and pyrimidine derivatives.
- Reaction Conditions : Various reaction conditions have been optimized to yield the desired compound efficiently.
- Purification : The final product is purified using chromatographic techniques to ensure high purity levels (≥95%) as confirmed by HPLC analysis .
Table 1: Synthesis Overview
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Pyridine + Pyrimidine Derivative | 25% |
| 2 | Reaction with Sodium Borohydride | 83% |
| 3 | Purification via Column Chromatography | >95% |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant inhibitory effects on protein kinases, particularly CDK4 and CDK6. These kinases are crucial in regulating cell cycle progression, making them attractive targets for cancer therapy. In vitro studies have demonstrated that these compounds can inhibit cell proliferation in various cancer cell lines:
- Inhibition of Cell Proliferation : Compounds showed IC50 values in the low nanomolar range, indicating potent activity against proliferative diseases .
Antimicrobial Activity
In addition to anticancer properties, this compound has been evaluated for its antimicrobial effects. In vitro tests have shown that it possesses antibacterial and antifungal activities against a range of pathogens:
Table 2: Antimicrobial Activity Results
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 mg/mL |
| Escherichia coli | 0.025 mg/mL |
| Candida albicans | Notable inhibition observed |
These results suggest that the compound may act through mechanisms that disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for microbial growth .
Case Study 1: Anticancer Efficacy
A study conducted on a series of pyrimidine derivatives, including this compound, demonstrated significant tumor growth inhibition in xenograft models. The compound was administered at varying doses, revealing a dose-dependent response with maximum efficacy observed at higher concentrations .
Case Study 2: Antimicrobial Testing
In another investigation, the compound was tested against clinical isolates of resistant bacterial strains. Results indicated that it effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a novel therapeutic agent in combating resistant infections .
Q & A
Q. When crystallographic data conflicts with spectroscopic assignments, which takes precedence?
- Methodological Answer : Crystallography provides definitive bond connectivity but may miss dynamic conformers. Cross-reference with:
- Solid-state NMR : Validate crystal packing effects.
- DFT geometry optimization : Compare minimized structures with X-ray coordinates. Consensus is prioritized for static structures, while NMR/DFT guides dynamic behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
